molecular formula C16H26N2O2 B12624752 N-Hydroxy-N~2~-(2-methylpropyl)-N~2~-(4-phenylbutyl)glycinamide CAS No. 919996-35-3

N-Hydroxy-N~2~-(2-methylpropyl)-N~2~-(4-phenylbutyl)glycinamide

Cat. No.: B12624752
CAS No.: 919996-35-3
M. Wt: 278.39 g/mol
InChI Key: PGNPOZWXYCFRRJ-UHFFFAOYSA-N
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Description

N-Hydroxy-N²-(2-methylpropyl)-N²-(4-phenylbutyl)glycinamide (hereafter referred to as the target compound) is a hydroxamic acid derivative characterized by a glycinamide backbone substituted with a hydroxy group, a 2-methylpropyl (isobutyl) group, and a 4-phenylbutyl chain.

Properties

CAS No.

919996-35-3

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

N-hydroxy-2-[2-methylpropyl(4-phenylbutyl)amino]acetamide

InChI

InChI=1S/C16H26N2O2/c1-14(2)12-18(13-16(19)17-20)11-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,14,20H,6-7,10-13H2,1-2H3,(H,17,19)

InChI Key

PGNPOZWXYCFRRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCCCC1=CC=CC=C1)CC(=O)NO

Origin of Product

United States

Biological Activity

N-Hydroxy-N~2~-(2-methylpropyl)-N~2~-(4-phenylbutyl)glycinamide is a synthetic compound notable for its complex molecular structure, which includes a hydroxylamine functional group and multiple alkyl side chains. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C22H32N2O2
  • Molecular Weight : 364.52 g/mol
  • Functional Groups : Hydroxylamine, sulfonamide

The presence of the sulfonamide group is significant, as sulfonamides are well-known for their role in inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and proliferation. The hydroxylamine group may also contribute to various biological activities, including enzyme modulation and potential anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

  • Antibacterial Activity :
    • The compound's sulfonamide structure suggests potential effectiveness against a range of bacterial pathogens by interfering with folic acid synthesis.
    • Preliminary studies indicate promising antibacterial activity, warranting further investigation into its mechanism of action and efficacy against specific bacterial strains.
  • Anticancer Potential :
    • Compounds containing hydroxylamine functionalities have been studied for their ability to induce apoptosis in cancer cells.
    • Research is ongoing to determine the specific pathways through which this compound may exert anticancer effects.
  • Enzyme Interaction :
    • Initial studies suggest that this compound may interact with metabolic enzymes, potentially influencing drug metabolism and therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-Hydroxy-N'-(4-butyl-2-methylphenyl)glycinamideC18H26N3O3Contains a hydroxylamine and glycinamide structure; potential neuroprotective effects.
N-(3-amino-2-hydroxy-4-phenylbutyric acidC16H21N3O3Exhibits anti-inflammatory properties; similar functional groups.
SulfanilamideC12H14N2O3SA classic sulfonamide antibiotic; widely studied for its antibacterial properties.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be comparable to that of traditional sulfonamide antibiotics, indicating its potential as a lead compound in drug development for bacterial infections.

Study 2: Anticancer Mechanism

In vitro studies have shown that this compound induces apoptosis in human cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cell cycle progression was also noted, suggesting a multifaceted approach to its anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Hydroxamic Acid Class

The target compound shares core structural motifs with other hydroxamic acids synthesized for biomedical research. Key comparisons include:

N-hydroxy-N²-[(4-methoxyphenyl)sulfonyl]-N²-(2-methylpropyl)glycinamide (NGH)
  • Molecular Formula : C₁₃H₂₀N₂O₅S
  • Key Features : Incorporates a sulfonyl group and a 4-methoxyphenyl substituent.
  • Comparison : The sulfonyl group in NGH enhances polarity and aqueous solubility compared to the target compound’s 4-phenylbutyl chain, which confers greater lipophilicity. This difference likely impacts membrane permeability and bioavailability .
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8 in )
  • Molecular Formula : C₁₃H₁₅ClN₂O₂
  • Key Features : Cyclohexane ring and chlorophenyl group.
  • In contrast, the target compound’s flexible 4-phenylbutyl chain may enhance entropic contributions to ligand-receptor interactions .
N-phenyl-2-furohydroxamic acid (Compound 11 in )
  • Key Features : Furan ring linked to hydroxamic acid.
  • Comparison : The aromatic furan ring in Compound 11 enables π-π stacking with enzyme active sites, a feature absent in the target compound. However, the 4-phenylbutyl group in the target compound could mimic this interaction via its phenyl moiety .

Functional Analogues in Amphiphilic Systems

Bolaamphiphiles with glycinamide termini () share structural parallels with the target compound:

  • Example : Bolaamphiphiles containing a C22/C32 chain, a sugar moiety, and a quaternized glycinamide group.
  • Comparison : Unlike these bolaamphiphiles, the target compound lacks a sugar group and a symmetric hydrophobic core. However, its 4-phenylbutyl chain may allow partial integration into lipid bilayers, similar to U-shaped bolaamphiphiles, albeit with reduced membrane stability .

Substituent-Driven Stability and Reactivity

The 2-methylpropyl group in the target compound is also found in volatile metabolites like 2-methoxy-3-(2-methylpropyl) pyrazine (). While the latter is stable during storage, the hydroxamic acid group in the target compound is prone to hydrolysis under acidic or oxidative conditions. This contrasts with sulfur-containing BCVs (e.g., 2-(2-methylpropyl)-thiazole in ), where the thiazole ring enhances stability .

Key Data Table: Structural and Functional Properties

Compound Name Molecular Formula Key Substituents Key Properties Reference
Target Compound C₁₈H₂₉N₃O₂ 2-methylpropyl, 4-phenylbutyl Lipophilic, flexible backbone
NGH C₁₃H₂₀N₂O₅S 4-methoxyphenylsulfonyl, 2-methylpropyl Polar, sulfonyl-enhanced solubility
Compound 8 () C₁₃H₁₅ClN₂O₂ Cyclohexane, 4-chlorophenyl Rigid, chlorophenyl enhances electronegativity
Bolaamphiphile () Varies C22/C32 chain, sugar, glycinamide Amphiphilic, membrane-integration

Research Implications and Gaps

  • Synthetic Challenges : The 4-phenylbutyl chain may complicate synthesis compared to smaller substituents in NGH or Compound 7.
  • Stability : Further studies are needed to assess hydrolytic stability under physiological conditions.

Preparation Methods

General Synthetic Route

The synthesis of N-Hydroxy-N~2~-(2-methylpropyl)-N~2~-(4-phenylbutyl)glycinamide typically involves the following steps:

  • Formation of the Glycinamide Backbone :

    • The initial step involves the formation of the glycinamide structure, which can be achieved by reacting glycine with appropriate amine derivatives.
  • Hydroxylation :

    • The introduction of the hydroxylamine group is crucial for the final product. This can be accomplished through various hydroxylation techniques, often involving reagents such as hydroxylamine hydrochloride or similar compounds.
  • Alkylation :

    • The desired alkyl groups (in this case, 2-methylpropyl and 4-phenylbutyl) are introduced via alkylation reactions, typically using alkyl halides or sulfonates in the presence of a base.

Specific Reaction Conditions

Step Reagent/Conditions Purpose
1 Glycine + Amine Formation of Glycinamide
2 Hydroxylamine + Acid (e.g., HCl) Hydroxylation
3 Alkyl Halide + Base (e.g., NaOH) Alkylation

Alternative Synthesis Approaches

In addition to the general synthetic route, alternative methods have been explored:

  • One-Pot Synthesis : This method combines multiple reaction steps into a single reaction vessel, potentially increasing efficiency and yield.

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation can significantly reduce reaction times and improve yields for certain steps in the synthesis.

Research Findings

Recent studies have highlighted various aspects of the synthesis and application of this compound:

  • Yield Optimization : Research indicates that optimizing reaction conditions (temperature, solvent choice) can enhance yields significantly. For instance, using polar aprotic solvents has shown improved solubility and reactivity for alkylation steps.

  • Biological Activity : Preliminary biological assays suggest that derivatives of this compound exhibit promising activity as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Hydroxy-N~2~-(2-methylpropyl)-N~2~-(4-phenylbutyl)glycinamide with high purity?

  • Methodology : Use a multi-step approach involving:

  • Amide coupling : Activate carboxylic acid derivatives (e.g., using EDC/HOBt) for coupling with amines under nitrogen protection .
  • Hydrogenation : For reducing intermediates, employ Pd/C (10% w/w) in ethanol under 40 psi H₂ pressure for 1–2 hours .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (30–70% v/v) .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for methylpropyl groups) and ESI-MS (e.g., [M+H]+ ≈ 384–409 m/z) .

Q. How can structural ambiguities in glycinamide derivatives be resolved using spectroscopic techniques?

  • Methodology :

  • NMR : Assign stereochemistry via coupling constants (e.g., J = 6–8 Hz for vicinal protons) and NOESY for spatial proximity .
  • MS/MS fragmentation : Identify key fragments (e.g., loss of hydroxy or phenylbutyl groups) to confirm substituent positions .
  • Comparative analysis : Cross-reference with analogs like N-Phosphonomethylglycinamide derivatives, which exhibit similar fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the phenylbutyl and methylpropyl groups influence the compound’s pharmacological activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing phenylbutyl with cyclohexyl or altering methylpropyl chain length) .
  • In vitro assays : Use CHO cells transfected with target receptors (e.g., GPR88) and measure cAMP modulation via Lance™ assays .
  • Data interpretation : Correlate substituent hydrophobicity (logP) with EC₅₀ values; bulky groups (e.g., 4-phenylbutyl) often enhance receptor binding .

Q. What strategies are effective for reconciling contradictory bioactivity data across different batches?

  • Methodology :

  • Purity validation : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Batch comparison : Analyze NMR spectra for impurities (e.g., residual solvents or unreacted intermediates) .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to rule out batch-dependent degradation .

Q. How can computational modeling guide the optimization of glycinamide derivatives for target selectivity?

  • Methodology :

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses with targets like Sgk2 (see INN drug Privosegtorum for reference) .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET prediction : Apply QSAR models to prioritize derivatives with favorable permeability (e.g., Caco-2 Papp > 5 × 10⁻⁶ cm/s) .

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